molecular formula C11H14N2O4 B1517240 5-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 848308-47-4

5-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No. B1517240
M. Wt: 238.24 g/mol
InChI Key: QTHQRNWVCRIQCR-UHFFFAOYSA-N
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Description

“5-((tert-Butoxycarbonyl)amino)picolinic acid” is a chemical compound with the CAS Number: 848308-47-4 . It has a molecular weight of 223.23 and its IUPAC name is 5-(tert-butoxycarbonyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C11H13NO4 . The InChI Code is 1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-8(9(13)14)12-6-7/h4-6H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It is expected to have a boiling point of 356.5±27.0 °C at 760 mmHg . The compound is expected to have a flash point of 169.4±23.7 °C .

Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices

5-((tert-Butoxycarbonyl)amino)picolinic acid derivatives have been utilized in the synthesis and characterization of iridium complexes with potential applications in optoelectronic devices. A study highlighted the synthesis of a picolinic acid derivative integrated into a bicyclometalated iridium complex. This complex, when used in polymer light-emitting devices, exhibited improved luminance efficiency and peak brightness, suggesting its potential in enhancing the optoelectronic properties of such devices (Xiao et al., 2009).

Tert-Butoxycarbonylation Reagent

The compound has been explored as a tert-butoxycarbonylation reagent. This involves its use in the chemical modification of various substrates such as phenols, aromatic and aliphatic amines, demonstrating its versatility in organic synthesis. The reactions proceed with high yield under mild conditions, emphasizing its efficiency and applicability in chemical transformations (Saito et al., 2006).

Synthesis of Novel and Diverse Compounds

5-((tert-Butoxycarbonyl)amino)picolinic acid has been involved in the synthesis of a range of novel compounds. For instance, its derivatives have been used in the synthesis of norbornene diester monomers, which are then polymerized to produce polymers with high molecular weights. This highlights its role in creating new materials with potential applications in various industries (Sutthasupa et al., 2007).

Contribution to Asymmetric Synthesis

The compound plays a significant role in the asymmetric synthesis of amino acids, which is crucial in the development of pharmaceuticals and other biologically active substances. Its derivatives have been used in the synthesis of morpholinone, demonstrating its utility in producing chiral compounds (Williams et al., 2003).

Catalysis and Ring Cleavage Reactions

In catalytic processes, derivatives of 5-((tert-Butoxycarbonyl)amino)picolinic acid have been used to facilitate ring cleavage reactions. For example, an iron complex containing a picolinic acid derivative exhibited catalytic activity in the oxidative ring cleavage of 2-aminophenol to 2-picolinic acid. This showcases its potential in catalysis and organic transformations (Chatterjee & Paine, 2015).

Antioxidant Applications

The compound's derivatives have been investigated for their antioxidant properties. Research has shown that certain synthesized polymers containing picolinic acid derivatives exhibited strong antioxidant and antiradical activities. This suggests their potential use in various applications such as food packaging and pharmaceuticals (Trombino et al., 2012).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+P351+338, and P302+352 .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQRNWVCRIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651749
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)picolinic acid

CAS RN

848308-47-4
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Renga - 2020 - open.uct.ac.za
Tuberculosis (TB) continues to be the leading cause of death from a single infectious agent worldwide. The rapid emergence of multidrug-resistant and extremely drug-resistant …
Number of citations: 0 open.uct.ac.za

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